(2-(Furan-3-yl)pyridin-4-yl)méthanamine

Vue d'ensemble

Description

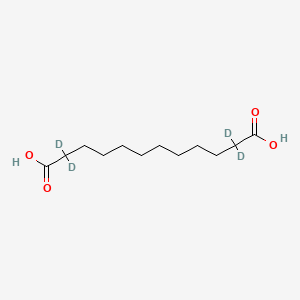

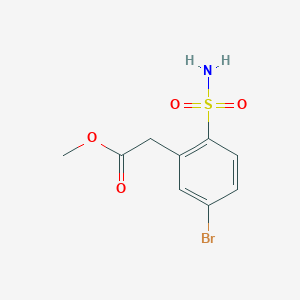

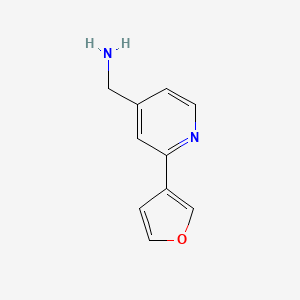

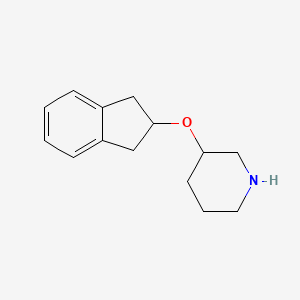

(2-(Furan-3-yl)pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-(Furan-3-yl)pyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Furan-3-yl)pyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Interactions médicamenteuses

“(2-(Furan-3-yl)pyridin-4-yl)méthanamine” est une petite molécule classée comme expérimentale . Il est important de noter que l'absence d'interaction ne signifie pas nécessairement qu'il n'y a pas d'interactions .

Pharmacologie

Les propriétés pharmacologiques de ce composé ne sont pas encore complètement comprises. Des informations sur son absorption, son volume de distribution, sa liaison aux protéines, son métabolisme, sa voie d'élimination, sa demi-vie, sa clairance, ses effets indésirables, sa toxicité et ses voies sont actuellement indisponibles .

Propriétés chimiques

Ce composé a une formule chimique de C10H10N2O et un poids moyen de 174,1992 . Il appartient à la classe des composés organiques connus sous le nom d'aralkylamines, qui sont des alkylamines dans lesquelles le groupe alkyle est substitué à un atome de carbone par un groupe hydrocarbyle aromatique .

Intérêt biologique

Les entités chimiques d'intérêt biologique (ChEBI) sont un dictionnaire de molécules disponibles gratuitement qui se concentre sur les petites molécules chimiques . Ce composé est un membre de la classe des furannes qui est un furanne substitué par des groupes aminométhyle et pyridyl-3-yle aux positions 2 et 5 respectivement .

Applications potentielles

Bien que des applications spécifiques pour “this compound” ne soient pas mentionnées, les composés connexes tels que les pyrazoles, qui sont des hétérocycles contenant de l'azote, ont une large gamme d'applications biologiques. Celles-ci incluent des activités anticancéreuses, anti-inflammatoires, anticonvulsivantes, antioxydantes et antimicrobiennes . Il est possible que “this compound” puisse avoir des applications similaires, mais des recherches supplémentaires seraient nécessaires pour confirmer cela.

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes .

Mode of Action

Compounds in the aralkylamine class often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity . The interaction between the compound and its target can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . These can include pathways involved in neurotransmission, inflammation, and cell growth, among others .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

This can lead to changes in cellular processes, such as signal transduction, gene expression, or enzymatic activity .

Action Environment

The action, efficacy, and stability of (2-(Furan-3-yl)pyridin-4-yl)methanamine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . .

Analyse Biochimique

Biochemical Properties

(2-(Furan-3-yl)pyridin-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between (2-(Furan-3-yl)pyridin-4-yl)methanamine and CYP2A6 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which CYP2A6 is involved.

Cellular Effects

The effects of (2-(Furan-3-yl)pyridin-4-yl)methanamine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-(Furan-3-yl)pyridin-4-yl)methanamine can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, (2-(Furan-3-yl)pyridin-4-yl)methanamine exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction between (2-(Furan-3-yl)pyridin-4-yl)methanamine and CYP2A6 involves binding to the enzyme’s active site, which can result in the inhibition of its catalytic activity . Additionally, (2-(Furan-3-yl)pyridin-4-yl)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of (2-(Furan-3-yl)pyridin-4-yl)methanamine in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of (2-(Furan-3-yl)pyridin-4-yl)methanamine on cellular function can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of (2-(Furan-3-yl)pyridin-4-yl)methanamine can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant adverse effects . At higher doses, (2-(Furan-3-yl)pyridin-4-yl)methanamine may exhibit toxic effects, including hepatotoxicity and neurotoxicity, which can limit its use in certain experimental settings.

Metabolic Pathways

(2-(Furan-3-yl)pyridin-4-yl)methanamine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized by CYP2A6, leading to the formation of various metabolites that can further interact with other biomolecules and influence metabolic flux . The involvement of (2-(Furan-3-yl)pyridin-4-yl)methanamine in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of (2-(Furan-3-yl)pyridin-4-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm . Once inside the cell, (2-(Furan-3-yl)pyridin-4-yl)methanamine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of (2-(Furan-3-yl)pyridin-4-yl)methanamine can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . The presence of (2-(Furan-3-yl)pyridin-4-yl)methanamine in the nucleus suggests that it may play a role in regulating gene expression by interacting with nuclear proteins and transcription factors.

Propriétés

IUPAC Name |

[2-(furan-3-yl)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQRKFSSOVPFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)

![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B1472725.png)